molecular formula C5H4O4 B13923440 5-Oxo-4,5-dihydrofuran-3-carboxylic acid CAS No. 585-68-2

5-Oxo-4,5-dihydrofuran-3-carboxylic acid

Cat. No.: B13923440
CAS No.: 585-68-2
M. Wt: 128.08 g/mol
InChI Key: DRMYLINAGHHBNG-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydrofuran-3-carboxylic acid is a heterocyclic organic compound with a furan ring structure. It is characterized by the presence of a keto group at the 5-position and a carboxylic acid group at the 3-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-4,5-dihydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of α,β-unsaturated carbonyl compounds with appropriate nucleophiles under acidic or basic conditions. For example, the cyclization of 2-oxo-3-butenoic acid derivatives can yield the desired furan ring structure .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-4,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

5-Oxo-4,5-dihydrofuran-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 5-Oxo-4,5-dihydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes and receptors, influencing various biochemical pathways. These interactions can modulate enzyme activity, inhibit or activate signaling pathways, and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-4,5-dihydrofuran-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in organic synthesis and scientific research .

Properties

CAS No.

585-68-2

Molecular Formula

C5H4O4

Molecular Weight

128.08 g/mol

IUPAC Name

2-oxo-3H-furan-4-carboxylic acid

InChI

InChI=1S/C5H4O4/c6-4-1-3(2-9-4)5(7)8/h2H,1H2,(H,7,8)

InChI Key

DRMYLINAGHHBNG-UHFFFAOYSA-N

Canonical SMILES

C1C(=COC1=O)C(=O)O

Origin of Product

United States

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